molecular formula C12H14ClN3O2 B13399201 5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one

5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one

Cat. No.: B13399201
M. Wt: 267.71 g/mol
InChI Key: BBTFZGKARTWTFE-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoimidazole core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the visible-light-induced functionalization of piperidines can be employed to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoimidazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one involves its interaction with specific molecular targets. The benzoimidazole core can bind to enzymes or receptors, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one is unique due to its combined benzoimidazole and piperidine structures, which confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-piperidin-4-ylbenzimidazol-2-one

InChI

InChI=1S/C12H14ClN3O2/c13-8-1-2-10-11(7-8)16(18)12(17)15(10)9-3-5-14-6-4-9/h1-2,7,9,14,18H,3-6H2

InChI Key

BBTFZGKARTWTFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)O

Origin of Product

United States

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